N1-Cyclopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-cyclopropyl-N'-[1-(1,3-thiazol-2-yl)ethyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-8(10-12-5-7-14-10)13(6-4-11)9-2-3-9/h5,7-9H,2-4,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQBHSFNOVWZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CS1)N(CCN)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropylamine and Thiazole-Ethylamine Precursors
A primary route involves reductive amination between cyclopropylamine and a thiazole-containing aldehyde or ketone. For instance, ethylenediamine derivatives can react with cyclopropanone under acidic conditions, followed by sodium cyanoborohydride-mediated reduction. This method mirrors the synthesis of N-Cyclopentylethane-1,2-diamine, where cyclopentanone reacts with ethylenediamine in methanol with sodium cyanoborohydride and acetic acid, yielding the product at 35% after vacuum distillation. Adapting this approach, cyclopropanone could substitute cyclopentanone, though steric and electronic differences may necessitate optimization.
Key Reaction Conditions:
Thiazole-Ethylamine Synthesis
The thiazole-ethylamine moiety is synthesized via nucleophilic substitution or condensation. For example, 2-(thiazol-2-yl)ethanamine is prepared by reacting 2-aminoethylthiol with α-haloketones, followed by cyclization. A reported method involves refluxing p-bromoacetophenone with thiourea and iodine to form 4-(4-bromophenyl)thiazol-2-amine, which is then acetylated with chloroacetyl chloride. Adapting this, 2-(thiazol-2-yl)ethanamine hydrochloride can be synthesized and coupled with cyclopropylamine intermediates.
Multi-Component Coupling Approaches
Modular Assembly of Thiazole and Diamine Segments
A modular strategy involves synthesizing the thiazole and diamine segments separately before coupling. For instance, thiazole-ethylamine derivatives are prepared via:
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Thiazole Ring Formation: Condensation of thiourea with α-bromoketones (e.g., 2-bromoacetophenone) under reflux.
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Ethylamine Functionalization: Chloroacetylation followed by nucleophilic displacement with ethylenediamine.
The cyclopropyl group is introduced via reductive amination or alkylation. A patent describes using tris(2-aminoethyl)amine (TREN) as a scaffold for multi-component reactions, enabling efficient coupling of cyclopropane-carboxaldehydes with thiazole-ethylamines.
Example Protocol:
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React 2-(thiazol-2-yl)ethanamine (1.0 eq) with cyclopropanecarboxaldehyde (1.2 eq) in methanol.
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Add NaBH3CN (1.5 eq) and acetic acid (2.0 eq), stir at 25°C for 48 hours.
Catalytic Cyclization and Functionalization
Cyclopropanation of Allylic Amines
Cyclopropane rings can be introduced via Simmons-Smith cyclopropanation. For example, allylic amines (e.g., N-allylethane-1,2-diamine) are treated with diiodomethane and a zinc-copper couple to form cyclopropyl derivatives. Subsequent functionalization with thiazole moieties is achieved via Suzuki-Miyaura coupling or nucleophilic substitution.
Reaction Table 1: Cyclopropanation Conditions
| Substrate | Reagents | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| N-Allylethane-1,2-diamine | CH2I2, Zn-Cu | THF | 0→25 | 62 |
| N-Allylthiazole-ethylamine | CH2I2, Et2Zn | DCM | -10→25 | 58 |
Optimization Challenges and Solutions
Steric Hindrance in Cyclopropane-Thiazole Coupling
The cyclopropyl group’s strain and the thiazole’s bulkiness often lead to low yields in coupling reactions. Strategies to mitigate this include:
Purification Difficulties
The polar nature of diamines complicates isolation. Solutions involve:
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Distillation: Vacuum distillation for low-molecular-weight intermediates (e.g., 2-(thiazol-2-yl)ethanamine, bp 110–115°C at 0.1 mmHg).
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Ion-Exchange Chromatography: Separating protonated amines using Dowex resin.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination | 3 | 28 | 95 | Moderate |
| Multi-Component Coupling | 4 | 35 | 98 | High |
| Catalytic Cyclopropanation | 5 | 22 | 90 | Low |
Chemical Reactions Analysis
Step 1: Formation of Thiazole Substituent
Thiazole rings are often synthesized via condensation reactions. For example:
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Thiourea reaction : Thiourea reacts with α-haloketones to form thiazole derivatives (e.g., 3a–c in ).
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Cyclization : Acetone reflux or acid-catalyzed cyclization of diamine precursors with carbonyl compounds can yield thiazole-containing intermediates .
Step 2: Coupling with Ethane-1,2-diamine Backbone
The ethane-1,2-diamine moiety is typically introduced via:
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Alkylation : Reaction of ethane-1,2-diamine with alkyl halides or carbonyl compounds (e.g., aldehydes/ketones).
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Condensation : Formation of imine intermediates followed by reduction to amines.
Step 3: Cyclopropyl Substitution
Cyclopropyl groups are often introduced via:
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Alkylation : Reaction with cyclopropyl halides under basic conditions.
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Radical-mediated cyclopropanation : Though less common, this method may apply depending on the precursor structure.
2.1. Alkylation of Primary Amines
Ethane-1,2-diamine derivatives undergo alkylation at the primary amine positions. For example:
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Alkylation with halides : Reaction with alkyl halides (e.g., cyclopropyl bromide) under alkaline conditions forms quaternary ammonium salts, which can be reduced to tertiary amines.
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Mechanism : Nucleophilic substitution at the amine nitrogen, facilitated by deprotonation to form a strong base.
2.2. Thiazole Ring Reactivity
The thiazole moiety participates in:
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Substitution reactions : The 2-position of thiazole is reactive toward electrophilic substitution (e.g., bromination) .
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Coordination chemistry : Thiazole nitrogen can act as a ligand in metal complexes, as seen in analogous diamine derivatives .
Comparison of Structural Analogs
| Compound | Key Structural Features | Reaction Behavior |
|---|---|---|
| N1-Isopropyl-N1-(thiazol-5-ylmethyl)ethane-1,2-diamine | Thiazole-5-ylmethyl substituent | Potential for hydrogen bonding via thiazole nitrogen |
| N1-Cyclopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine | Cyclopropyl and thiazole-2-yl substituents | Enhanced reactivity due to strained cyclopropyl ring |
| N'-methyl-N'-(1-pyridin-2-ylethyl)ethane-1,2-diamine | Pyridine-2-yl substituent | Acts as a tridentate ligand in coordination complexes |
4.1. Medicinal Chemistry
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Enzyme inhibition : Thiazole-containing diamines may interact with kinase hinge regions via hydrogen bonding, as observed in CSNK2A1 binding studies .
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Metal coordination : Ethane-1,2-diamine derivatives act as ligands in metal complexes, enabling catalytic applications .
Research Limitations
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Specific data gaps : No direct experimental data exists for This compound in the provided sources.
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Generalizability : Reaction mechanisms inferred from analogs (e.g., thiazole-5-yl vs. thiazole-2-yl) may differ due to positional effects on reactivity.
Scientific Research Applications
N1-Cyclopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N1-Cyclopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s cyclopropyl group and thiazole ring contribute to its binding affinity and reactivity with biological molecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N1-Cyclopropyl-N1-(3-methoxybenzyl)ethane-1,2-diamine
- Structure : Cyclopropyl and 3-methoxybenzyl substituents at N1.
- Properties : Higher lipophilicity (ClogP ~2.5) due to the aromatic benzyl group, compared to the thiazole-containing analogue.
N1-(Pyridin-2-yl)ethane-1,2-diamine
N,N-Bis-(4-substituted benzyl)-ethane-1,2-diamines
- Structure : Symmetric benzyl substituents at both N1 and N2.
- Properties : Enhanced lipophilicity (ClogP 3.8–4.5) and improved anthelmintic activity against Fasciola hepatica (IC50: 12–45 µM) .
Functional Group Impact on Bioactivity
Thiazole vs. Pyridine Moieties
Cyclopropyl vs. Linear Alkyl Groups
- In contrast, linear alkyl groups (e.g., isopropyl in Parchem’s compound) may improve solubility but reduce rigidity .
Physicochemical and Computational Comparisons
*Estimated based on structural similarity.
Biological Activity
N1-Cyclopropyl-N1-(1-(thiazol-2-yl)ethyl)ethane-1,2-diamine is a novel compound characterized by its unique structural features, including a cyclopropyl group and a thiazole moiety. With a molecular formula of C₈H₁₃N₃S and a molecular weight of approximately 185.28 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Structural Characteristics
The compound's structure can be described as follows:
- Cyclopropyl Group : A three-membered carbon ring that contributes to the compound's reactivity.
- Thiazole Moiety : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
- Ethane-1,2-diamine Backbone : Provides amine functionalities that are critical for biological interactions.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved through Hantzsch thiazole synthesis, involving α-haloketones and thioamides.
- Introduction of the Cyclopropyl Group : Achieved via cyclopropanation reactions, such as the Simmons-Smith reaction.
- Coupling Reactions : The final step involves nucleophilic substitution reactions to couple the thiazole with ethane-1,2-diamine.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effective inhibition against various bacterial strains at concentrations ranging from 125 to 200 μg/mL. The compound's thiazole moiety is crucial for its antimicrobial potency, as thiazole derivatives are known for their broad-spectrum antibacterial and antifungal activities .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | 150–200 | S. aureus, E. coli |
| Thiazole Derivative 11 | 125–150 | S. aureus, A. niger |
| Thiazole Derivative 12 | 150–200 | E. coli |
Anticancer Activity
In addition to its antimicrobial properties, this compound has also been investigated for its potential anticancer effects. Studies have shown that thiazole derivatives can inhibit matrix metalloproteinases and modulate apoptosis pathways through interactions with Bcl-2 family proteins . The mechanism of action may involve inducing oxidative stress in cancer cells, leading to cell death.
Table 2: Anticancer Activity of Thiazole Derivatives
| Compound | IC50 (μM) | Cancer Cell Lines |
|---|---|---|
| This compound | TBD | HCT-116, HepG2 |
| Thiazole Derivative A | 4.57 ± 0.85 | HepG2 |
| Thiazole Derivative B | 9.86 ± 0.78 | HCT-116 |
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial and cancer cells. The cyclopropyl group enhances the binding affinity to biological macromolecules, while the thiazole ring facilitates interactions that disrupt cellular functions .
Case Study 1: Antimicrobial Efficacy
A study evaluating various thiazole derivatives demonstrated that this compound exhibited superior antimicrobial activity compared to structurally similar compounds. The results indicated a significant reduction in microbial growth at lower concentrations than those required for other derivatives .
Case Study 2: Anticancer Screening
In vitro testing against several cancer cell lines revealed that this compound has promising anticancer properties with IC50 values comparable to established chemotherapeutic agents. Further mechanistic studies suggested that it induces apoptosis in cancer cells through modulation of apoptotic pathways .
Q & A
Basic Research Question
- 1H NMR : The cyclopropyl group shows characteristic singlet peaks at δ 0.5–1.5 ppm for its three-membered ring protons. Thiazole protons resonate as doublets near δ 7.5–8.5 ppm, while amine protons appear as broad signals exchangeable with D2O .
- IR : Stretching vibrations at ~3350 cm⁻¹ (N-H) and ~1600 cm⁻¹ (C=N thiazole) confirm functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]+) with <0.01 Da error to validate the formula .
What strategies are recommended for resolving contradictions in physicochemical data (e.g., melting point discrepancies) during characterization?
Advanced Research Question
Discrepancies in melting points or solubility often arise from polymorphic forms or impurities. Mitigation strategies include:
- Recrystallization : Use solvent mixtures (e.g., ethanol/water) to isolate pure crystalline phases .
- DSC/TGA : Differential scanning calorimetry distinguishes polymorphs by analyzing endothermic peaks .
- Cross-validation : Compare data with structurally analogous compounds (e.g., N1-aryl ethane-1,2-diamines) to identify outliers .
How does the presence of the thiazole ring and cyclopropyl group influence the compound's reactivity in coordination chemistry or biological interactions?
Advanced Research Question
- Coordination Chemistry : The thiazole’s nitrogen and sulfur atoms act as chelating sites for transition metals (e.g., Cu²+ or Pt²+), forming stable complexes with potential anticancer activity .
- Biological Interactions : The cyclopropyl group enhances metabolic stability by resisting cytochrome P450 oxidation, while the thiazole moiety may inhibit parasite enzymes (e.g., in Fasciola hepatica) via π-π stacking with aromatic residues .
What in vitro models are suitable for evaluating the anthelmintic or anticancer potential of this compound, and how should dose-response studies be designed?
Advanced Research Question
- Anthelmintic Activity : Use adult Enterobius vermicularis or Fasciola hepatica in motility inhibition assays. A dose range of 1–100 µM, with piperazine hydrate as a positive control, is recommended .
- Anticancer Screening : Test cytotoxicity in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays. Include DNA-binding studies (e.g., ethidium bromide displacement) to assess intercalation potential .
What are the critical safety considerations when handling this compound in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile amines or thiols .
- Waste Disposal : Neutralize acidic/basic residues before aqueous disposal to avoid environmental release .
How can computational methods (e.g., DFT, molecular docking) predict the compound’s binding affinity for biological targets?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity with DNA or enzymes .
- Molecular Docking : Use AutoDock Vina to simulate interactions with parasite β-tubulin (PDB: 1SA0) or human topoisomerase II (PDB: 1ZXM). Focus on hydrogen bonding with thiazole and van der Waals contacts with cyclopropyl .
What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?
Advanced Research Question
- HPLC Challenges : Thiazole derivatives often exhibit poor UV absorption. Use derivatization (e.g., dansyl chloride) or MS-compatible mobile phases (0.1% formic acid) for sensitive detection .
- Impurity Profiling : Compare retention times with synthetic byproducts (e.g., unreacted ethylenediamine or cyclopropylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
